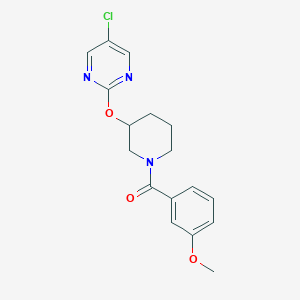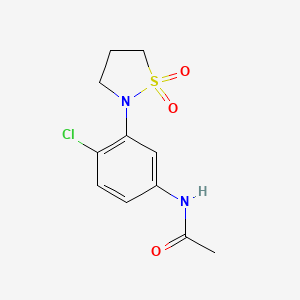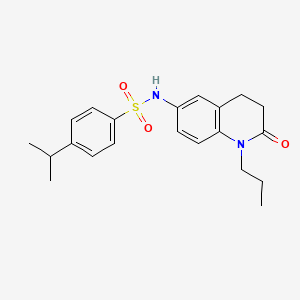
(E)-3-méthyl-4-((2-(4-méthylquinolin-2-yl)hydrazono)méthyl)-1-phényl-1H-pyrazol-5-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-3-methyl-4-((2-(4-methylquinolin-2-yl)hydrazono)methyl)-1-phenyl-1H-pyrazol-5-ol is a useful research compound. Its molecular formula is C21H19N5O and its molecular weight is 357.417. The purity is usually 95%.
BenchChem offers high-quality (E)-3-methyl-4-((2-(4-methylquinolin-2-yl)hydrazono)methyl)-1-phenyl-1H-pyrazol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-3-methyl-4-((2-(4-methylquinolin-2-yl)hydrazono)methyl)-1-phenyl-1H-pyrazol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
- Les dérivés de la quinoléine ont été explorés pour leurs propriétés antimalariques . Les caractéristiques structurelles de ce composé en font un candidat potentiel pour le développement de médicaments antimalariques.
- Les composés à base de quinoléine se sont révélés prometteurs en tant qu'agents antitumoraux . La structure unique de ce composé peut contribuer à ses effets cytotoxiques.
- Les quinoléines ont présenté une activité antibactérienne . Les chercheurs peuvent explorer si ce composé possède des propriétés similaires.
- Les dérivés de la quinoléine ont été étudiés en tant qu'anthelminthiques . Ce composé pourrait présenter une activité contre les vers parasites.
- Les quinoléines ont été étudiées pour leur activité antivirale . La partie hydrazinylidène de ce composé pourrait être pertinente.
- Les composés à base de quinoléine ont des propriétés anti-inflammatoires . Le cycle pyrazolone de ce composé peut y contribuer.
- Les quinoléines ont été étudiées pour des applications cardiovasculaires . La structure hybride de ce composé pourrait être pertinente.
- Les dérivés de la quinoléine ont été évalués en tant qu'analgésiques . Les chercheurs peuvent étudier les propriétés analgésiques potentielles de ce composé.
Activité Antimalarique
Potentiel Antitumoral
Propriétés Antibactériennes
Applications Anthelminthiques
Investigations Antivirales
Potentiel Anti-inflammatoire
Recherche Cardiovasculaire
Études Analgésiques
Propriétés
IUPAC Name |
5-methyl-4-[(E)-[(4-methylquinolin-2-yl)hydrazinylidene]methyl]-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-14-12-20(23-19-11-7-6-10-17(14)19)24-22-13-18-15(2)25-26(21(18)27)16-8-4-3-5-9-16/h3-13,25H,1-2H3,(H,23,24)/b22-13+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPXOSNIKNMRPP-LPYMAVHISA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=CC=CC=C12)NN=CC3=C(NN(C3=O)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC2=CC=CC=C12)N/N=C/C3=C(NN(C3=O)C4=CC=CC=C4)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2,2-Difluorobicyclo[3.1.0]hexane-6-carbaldehyde](/img/structure/B2402791.png)
![N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-2,2-dimethylpropanamide](/img/structure/B2402792.png)





![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2402807.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B2402808.png)





